PDZ2 Affinity Compared to Wild-Type IETAV: Greater Than One Order of Magnitude Improvement
N-Cyclohexylethyl-ETAV exhibits a Ki of 450 nM against the PDZ2 domain of human PSD-95, representing an up to 19-fold improvement in binding affinity compared to the wild-type IETAV tetrapeptide (Ki ≈ 20 μM) [1][2]. This was the largest affinity gain observed across the entire N-alkyl substitution series evaluated in the foundational structure–activity relationship study [1].
| Evidence Dimension | Binding affinity (Ki) for human PSD-95 PDZ2 domain |
|---|---|
| Target Compound Data | Ki = 450 nM (0.45 μM) |
| Comparator Or Baseline | Wild-type IETAV Ki ≈ 20 μM (20,000 nM) |
| Quantified Difference | Approximately 44-fold lower Ki (19-fold improvement reported in primary literature when considering PDZ1 and PDZ2 jointly; individual PDZ2 improvement is ~44-fold vs wild-type peptides that were not N-alkylated) |
| Conditions | Competitive fluorescence polarization assay; human PSD-95 PDZ2 domain expressed in E. coli BL21-DE3 |
Why This Matters
Procurement of the wild-type IETAV peptide yields affinity insufficient for robust competitive displacement at endogenous expression levels; N-cyclohexylethyl-ETAV provides the necessary potency for cellular and in vivo target engagement studies.
- [1] Bach, A.; Chi, C. N.; Olsen, T. B.; Pedersen, S. W.; Røder, M. U.; Pang, G. F.; Clausen, R. P.; Jemth, P.; Strømgaard, K. Modified Peptides as Potent Inhibitors of the Postsynaptic Density-95/N-Methyl-d-Aspartate Receptor Interaction. J. Med. Chem. 2008, 51 (20), 6450–6459. View Source
- [2] Bach, A.; Eildal, J. N. N.; Stuhr-Hansen, N.; Deeskamp, R.; Gottschalk, M.; Pedersen, S. W.; Kristensen, A. S.; Strømgaard, K. Cell-permeable and plasma-stable peptidomimetic inhibitors of the postsynaptic density-95/N-methyl-D-aspartate receptor interaction. J. Med. Chem. 2011, 54 (5), 1333–1346. View Source
